molecular formula C14H14BrF2N5 B10888519 3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine

3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10888519
M. Wt: 370.20 g/mol
InChI Key: NCBIDRHTVJHONG-UHFFFAOYSA-N
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Description

3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine atom: Bromination is usually carried out using bromine or bromine-containing reagents.

    Addition of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.

    Attachment of the pyrazole moiety: The pyrazole ring is introduced through a series of reactions involving the corresponding pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-7-ethyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
  • 8-bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-bromo-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione

Uniqueness

Compared to similar compounds, 3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C14H14BrF2N5

Molecular Weight

370.20 g/mol

IUPAC Name

3-bromo-7-(difluoromethyl)-5-(1-ethyl-3-methylpyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H14BrF2N5/c1-4-21-6-9(7(2)19-21)10-5-11(13(16)17)22-14(18-10)12(15)8(3)20-22/h5-6,13H,4H2,1-3H3

InChI Key

NCBIDRHTVJHONG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=C(C(=NN3C(=C2)C(F)F)C)Br

Origin of Product

United States

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